molecular formula C15H17F3N4O2 B2816503 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198358-74-4

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No. B2816503
CAS RN: 2198358-74-4
M. Wt: 342.322
InChI Key: XHHWEIDPJIJAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Kinetics

The chemistry and kinetics of related oxadiazoline compounds have been studied, highlighting the photolysis and fragmentation processes that lead to various products, depending on the solvent used. Such studies contribute to understanding the reactive nature of these compounds under different conditions (Tae et al., 1999).

Antioxidant Activity

Oxadiazole derivatives have been screened for their antioxidant activity, showing that these compounds can act as effective radical scavengers. This indicates their potential use in designing antioxidant therapies (Mallesha et al., 2014).

Antimicrobial and Anticancer Properties

Several studies have synthesized oxadiazole derivatives to evaluate their antimicrobial and anticancer activities. These compounds have shown promise in both fields, suggesting their potential as therapeutic agents. For example, specific substituted oxadiazolyl tetrahydropyridines have been studied for their anti-cancer activities, indicating the versatility of the oxadiazole moiety in medicinal chemistry (Redda & Gangapuram, 2007).

Structural Analysis and Drug Design

The structural analysis and design of novel compounds containing oxadiazole moieties have been a focus, aiming at the development of new drugs with improved efficacy and fewer side effects. This includes the synthesis of derivatives with potential antimicrobial activities and the exploration of their structure-activity relationships (Krolenko et al., 2016).

Biological Evaluation and Enzyme Inhibition

Oxadiazole derivatives have been evaluated for their biological activities, including enzyme inhibition, which is crucial for developing drugs targeting specific biochemical pathways. Some compounds have been screened against butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases, showing the therapeutic potential of these molecules (Khalid et al., 2016).

properties

IUPAC Name

2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHWEIDPJIJAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

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